BenchChemオンラインストアへようこそ!

Bekanamycin sulfate

Ototoxicity Nephrotoxicity Quality Control

Specify Bekanamycin sulfate (CAS 1966115-71-8), the defined mixture of components A, B and C, to ensure reproducible results. This product's strictly controlled kanamycin B content (≤5%) and standardized potency (≥750 units/mg) are critical for minimizing cytotoxicity and ensuring consistent selective pressure in nptII plant transformation, Group D streptococci isolation, and mammalian neo selection, thereby optimizing regeneration efficiency and data reliability. Avoid batch variability by selecting this characterized complex.

Molecular Formula C18H38N4O15S
Molecular Weight 582.6 g/mol
CAS No. 1966115-71-8
Cat. No. B7818833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBekanamycin sulfate
CAS1966115-71-8
Molecular FormulaC18H38N4O15S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O
InChIInChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)
InChIKeyOOYGSFOGFJDDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 0.25 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kanamycin Sulfate Mixture of Components A, B and C (CAS 1966115-71-8) for Laboratory Procurement: Defined-Composition Aminoglycoside Antibiotic


Kanamycin sulfate mixture of components A, B and C (CAS 1966115-71-8) is a defined-composition aminoglycoside antibiotic complex derived from fermentation of *Streptomyces kanamyceticus* [1]. It consists predominantly of kanamycin A, with kanamycin B and kanamycin C present as minor, structurally related congeners [2]. The product is supplied as the sulfate salt, a water-soluble white to off-white powder with a molecular weight of approximately 582.6 g/mol . As a broad-spectrum protein synthesis inhibitor targeting the 30S ribosomal subunit, it is widely employed as a selective agent in molecular biology, plant transformation, and cell culture applications .

Why Generic Kanamycin Cannot Substitute for the Defined A, B, C Mixture: Potency and Toxicity Variance


Substituting a generic 'kanamycin sulfate' product for the specifically defined mixture of components A, B and C is scientifically unsound because the relative proportions of the minor congeners—particularly kanamycin B—critically determine both antimicrobial potency and mammalian toxicity [1]. Kanamycin B exhibits approximately twice the in vitro antibacterial activity of kanamycin A [2], but also carries several-fold greater cochleotoxic and nephrotoxic potential [3]. Consequently, uncontrolled or elevated kanamycin B content in a given batch can lead to unintended toxicity in sensitive experimental models or inconsistent selective pressure in culture systems. The quantitative evidence below demonstrates that the defined composition of this mixture, with kanamycin B strictly limited to ≤5%, provides a reproducible and well-characterized profile essential for rigorous scientific and industrial workflows.

Quantitative Differentiation Guide: Kanamycin Sulfate Mixture A, B and C vs. Single-Component Analogs


Kanamycin B Content Control: Mitigating Batch-to-Batch Toxicity Variability

The defined mixture of Kanamycin A, B, and C is distinguished from crude kanamycin sulfate by a stringent, specification-controlled impurity profile. Specifically, the content of the more toxic congener, kanamycin B, is limited to ≤5% of the total mass . This is in contrast to unrefined or generic kanamycin products, where kanamycin B levels can be significantly higher and variable, leading to inconsistent experimental outcomes [1]. The controlled composition ensures that the product's safety and efficacy profile remains within established, predictable limits, a critical factor for reproducible cell culture and in vivo studies.

Ototoxicity Nephrotoxicity Quality Control Aminoglycoside Safety

Potency Standardization: ≥750 Units/mg Guarantees Reproducible Antibacterial Activity

The kanamycin sulfate mixture of components A, B, and C is standardized to a minimum potency of ≥750 units per milligram (calculated on the dried substance) . This microbiological potency assay provides a direct, functional measure of antibacterial activity, integrating the contributions of all active congeners in the mixture. This level of standardization is critical for ensuring that a given mass of product delivers the expected selective pressure in microbial culture and transformation experiments, and is a key differentiator from less rigorously standardized generic alternatives.

Antimicrobial Potency Microbiological Assay Standardization Quality Assurance

Differential Antibacterial Activity: Kanamycin B Is Approximately 2x More Potent Than Kanamycin A

The presence of kanamycin B in the defined mixture contributes a disproportionate share of the overall antibacterial activity. Direct comparative studies have established that kanamycin B is approximately twice as active in vitro as kanamycin A against a range of bacterial species [1]. This is attributed to the presence of a 4-O-diaminosugar moiety on the 2-deoxystreptamine core, which enhances ribosomal binding affinity [2]. Conversely, kanamycin C exhibits lower antibacterial activity compared to kanamycin A [3]. The precise, controlled presence of these minor congeners in the mixture yields a composite activity profile that is distinct from pure kanamycin A sulfate.

Antibacterial Activity Structure-Activity Relationship MIC Aminoglycoside

Comparative Ototoxicity: Kanamycin B Is Significantly More Cochleotoxic Than Kanamycin A

In a controlled comparative study, intratympanic injection of kanamycin B in guinea pigs demonstrated significantly greater cochleotoxicity than an equimolar dose of kanamycin A [1]. The increased toxicity is attributed to the higher number of protonatable amino groups in kanamycin B (five versus four in kanamycin A), leading to enhanced cationic character and greater affinity for anionic cell membrane phospholipids [2]. While the target mixture contains kanamycin B as a minor component (≤5%), this differential toxicity profile underscores the critical importance of the defined, low-level inclusion of kanamycin B to prevent excessive, unintended ototoxic effects in sensitive animal models.

Ototoxicity Nephrotoxicity In Vivo Toxicology Safety Pharmacology

Analytical Purity and Stability: Supporting Reproducible Experimental Conditions

The kanamycin sulfate mixture of components A, B, and C exhibits well-defined physicochemical properties that support its use in standardized laboratory protocols. The product is specified with an ignition residue of ≤0.5% (as SO₄) and a loss on drying of ≤1.5%, ensuring minimal inorganic and volatile impurities . It is highly soluble in water at 50 mg/mL, yielding a clear, particle-free solution suitable for sterile filtration through a 0.2 µm membrane . A 1% aqueous solution has a pH between 6.5 and 8.5, and stock solutions stored at 2-8°C are stable for long-term use, with a demonstrated stability of 5 days at 37°C . These defined parameters provide a reproducible baseline for cell culture media preparation, in contrast to less rigorously characterized generic salts.

Solubility Stability Cell Culture Analytical Chemistry

Procurement-Driven Application Scenarios: Kanamycin Sulfate Mixture A, B and C in Research and Industry


Plant Transformation and Selection of Transgenic Cell Lines

The defined kanamycin sulfate mixture is the gold standard selective agent for plant genetic transformation using the *nptII* (neomycin phosphotransferase) resistance marker. The product's high and standardized potency (≥750 units/mg) ensures consistent, complete inhibition of non-transformed plant cells across a wide range of species and explant types. The controlled low level of the more phytotoxic kanamycin B congener minimizes unwanted background toxicity to sensitive tissues, a critical factor for optimizing regeneration efficiency. The tight specifications for purity, solubility, and pH (6.5-8.5) facilitate the preparation of clear, sterile stock solutions at the typical working concentration of 50-100 µg/mL, ensuring reproducible selection in plant tissue culture media .

Isolation of Group D Streptococci on Kanamycin Esculin Azide Agar

In clinical and food microbiology, the kanamycin sulfate mixture is a key component of selective media such as Kanamycin Esculin Azide Agar for the isolation and presumptive identification of Group D streptococci (enterococci) . The consistent antimicrobial potency and defined congener composition of this product ensure reliable inhibition of competing Gram-negative and Gram-positive flora, while the controlled kanamycin B content prevents excessive toxicity that could compromise the recovery of fastidious target organisms. The product's high water solubility and stability at 37°C for up to 5 days support its use in prepared agar plates and broth cultures under standard incubation conditions.

Mammalian Cell Culture Selection and Antibiotic Protection

This kanamycin sulfate mixture is employed as a selective agent in mammalian cell culture, particularly for the maintenance of cell lines stably transfected with kanamycin/neomycin resistance genes (e.g., *neo*) . The product's standardized potency and tight impurity profile, including the ≤5% limit on kanamycin B, minimize the risk of dose-dependent cytotoxicity in sensitive primary cells or stem cell cultures. The well-characterized physicochemical properties—high solubility (50 mg/mL), clear solution formation, and long-term stability at 2-8°C—enable the reliable preparation of sterile stock solutions and ensure consistent antibiotic pressure over extended culture periods, reducing the likelihood of resistant clone outgrowth or culture contamination.

Microbiological Susceptibility Testing and Quality Control

The defined-composition kanamycin sulfate mixture serves as a reference material for antimicrobial susceptibility testing (AST) and quality control of culture media used in pharmaceutical and clinical microbiology laboratories . Its conformance to USP/EP reference standard specifications, including the defined kanamycin B impurity limit and potency ≥750 units/mg, ensures traceability and comparability of MIC (minimum inhibitory concentration) data across different laboratories and studies . The product's stability and solubility characteristics support the preparation of accurate antibiotic dilutions for broth microdilution, disk diffusion, and Etest methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bekanamycin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.